N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-18(2)14-8-9-15-13(17-14)10-16-21(19,20)11-12-6-4-3-5-7-12/h3-9,16H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGSHANQVBZDAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Functionalization
The 4-(dimethylamino)pyrimidine scaffold is constructed via cyclocondensation or substitution reactions. A representative pathway involves:
Step 1: Synthesis of 4-Chloro-2-(chloromethyl)pyrimidine
2,4-Dichloropyrimidine is treated with chloromethyl methyl ether under Friedel-Crafts conditions to introduce the chloromethyl group at position 2.
Step 2: Dimethylamination at Position 4
The 4-chloro substituent undergoes nucleophilic substitution with dimethylamine in THF at 60°C, yielding 4-(dimethylamino)-2-(chloromethyl)pyrimidine.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60°C |
| Catalyst | None |
| Yield | 78% (reported in) |
Alternative Route: Cyclocondensation Approach
A Biginelli-like reaction between ethyl acetoacetate, dimethylguanidine, and formaldehyde under acidic conditions generates the pyrimidine ring with inherent dimethylamino and hydroxymethyl groups. Subsequent chlorination with thionyl chloride converts the hydroxymethyl to chloromethyl.
Synthesis of 1-Phenylmethanesulfonamide
Sulfonylation of Benzyl Chloride
Step 1: Preparation of Benzyl Sulfonyl Chloride
Benzyl chloride reacts with sodium sulfite in aqueous ethanol to form sodium benzyl sulfonate, which is treated with phosphorus pentachloride (PCl₅) to yield benzyl sulfonyl chloride.
Step 2: Ammonolysis to Sulfonamide
Benzyl sulfonyl chloride is stirred with aqueous ammonia in dichloromethane (DCM), producing 1-phenylmethanesulfonamide.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–5°C (ice bath) |
| Base | Triethylamine |
| Yield | 85% (reported in) |
Coupling of Pyrimidine and Sulfonamide Moieties
Nucleophilic Substitution
The chloromethyl group on 4-(dimethylamino)-2-(chloromethyl)pyrimidine undergoes displacement with 1-phenylmethanesulfonamide in the presence of a base:
Reaction Scheme
$$
\text{4-(Dimethylamino)-2-(chloromethyl)pyrimidine} + \text{1-Phenylmethanesulfonamide} \xrightarrow{\text{Base}} \text{N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide}
$$
Optimized Conditions
Mechanistic Considerations
The reaction proceeds via an Sₙ2 mechanism, where the sulfonamide’s nitrogen acts as a nucleophile, attacking the electrophilic chloromethyl carbon. Steric hindrance from the pyrimidine’s dimethylamino group marginally reduces reaction efficiency, necessitating elevated temperatures.
Alternative Synthetic Pathways
Reductive Amination Approach
Step 1: Synthesis of 2-Aminomethyl-4-(dimethylamino)pyrimidine
4-(Dimethylamino)pyrimidine-2-carbaldehyde is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.
Step 2: Sulfonylation
The resultant amine reacts with benzyl sulfonyl chloride under standard conditions to form the target compound.
Yield : 58% (lower than nucleophilic substitution due to intermediate instability).
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Nucleophilic Substitution | 65 | 98.5 |
| Reductive Amination | 58 | 95.2 |
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
- Chloromethylation : Cheaper but requires handling toxic chloromethyl ether.
- Sulfonylation : Benzyl sulfonyl chloride is corrosive; alternatives like flow chemistry mitigate risks.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines under specific conditions.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
a. N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide
- Key Differences: This compound (from ) replaces the dimethylamino group on the pyrimidine with a 4-fluorophenyl and isopropyl substituents.
- Implications : The fluorophenyl group enhances lipophilicity and may improve membrane permeability, while methylation of the sulfonamide could alter target selectivity .
b. N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide
- Key Differences: This analog () features a diethylamino group (vs. dimethylamino) on the pyrimidine and introduces a methoxybenzene-sulfonamide linked via an aniline spacer.
- The methoxy group on the benzene ring adds electron-donating character, influencing electronic interactions .
Broader Sulfonamide Derivatives
a. Tolyfluanid and Dichlofluanid
- Key Differences: These agrochemicals () contain dichlorinated and fluorinated sulfonamide groups with dimethylamino-sulfonyl linkages. Unlike the target compound, they lack pyrimidine rings.
- Implications: The halogenation enhances environmental stability and broad-spectrum antifungal activity, but their non-aromatic structures limit π-system interactions .
b. Methanesulfonamide Derivatives in Pyrazolo-Pyrimidines
- Example : The compound from , featuring a pyrazolo[3,4-d]pyrimidine core with a methanesulfonamide group, demonstrates divergent bioactivity due to the fused pyrazole ring.
Data Table: Comparative Analysis of Selected Compounds
Research Findings and Trends
Substituent Effects: Electron-donating groups (e.g., dimethylamino, methoxy) on pyrimidine enhance nucleophilic character, favoring interactions with electrophilic enzyme sites . Bulky substituents (e.g., isopropyl, diethylamino) may improve selectivity but reduce solubility .
Sulfonamide Variations :
- Primary sulfonamides (as in the target compound) exhibit stronger hydrogen-bonding capacity than N-alkylated derivatives, critical for target engagement in protease inhibition .
Biological Relevance :
- Pyrimidine-sulfonamide hybrids are prevalent in kinase inhibitor design (e.g., anticancer agents), though the target compound’s specific activity remains uncharacterized in the provided evidence .
Biological Activity
Overview of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide
This compound is a sulfonamide derivative that may exhibit various biological activities, particularly in the fields of oncology and enzymatic inhibition. Compounds with similar structures often target key enzymes involved in cancer progression and cell cycle regulation.
Sulfonamide derivatives typically act as inhibitors of specific enzymes, including:
- Cyclin-dependent kinases (CDKs) : These are crucial for cell cycle regulation. Inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Carbonic anhydrases : Some sulfonamides inhibit these enzymes, which are involved in pH regulation and are overexpressed in certain tumors.
Antitumor Activity
Research on related pyrimidine-based compounds has shown promising antitumor activity:
- CDK Inhibition : Compounds similar to this compound have demonstrated potent inhibition of CDK2 and CDK9, leading to effective tumor growth suppression in various preclinical models. For instance, a study reported a compound with an IC50 of 0.004 μM for CDK2 and 0.009 μM for CDK9, indicating strong potential for cancer treatment .
- Cell Cycle Arrest : Mechanistic studies suggest that these compounds can induce G2/M phase cell cycle arrest, promoting apoptosis in cancer cells by modulating the expression of proteins related to cell cycle and apoptosis .
Pharmacokinetics
The pharmacokinetic profiles of such compounds often show favorable absorption and bioavailability. For example, a related compound exhibited 86.7% oral bioavailability in rat models, suggesting potential for effective therapeutic use .
Case Study 1: CDK Inhibitors
In a recent study involving a series of pyrimidine derivatives, one compound was found to significantly inhibit both CDK2 and CDK9, showcasing broad antitumor efficacy across various cancer cell lines and xenograft models. The study highlighted the importance of structural modifications to enhance potency and selectivity against these targets.
Case Study 2: Targeting Carbonic Anhydrases
Another investigation into sulfonamide-based drugs revealed their effectiveness in inhibiting carbonic anhydrases, which play a role in tumor microenvironment regulation. This inhibition can disrupt tumor growth and metastasis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling a pyrimidinylmethylamine intermediate with phenylmethanesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Key intermediates are characterized via NMR and LC-MS to confirm regioselectivity and purity.
- Example : A structurally similar compound, N-(pyrimidin-2-yl)benzene-sulfonamide, was synthesized via Schiff base formation, with NMR showing characteristic peaks at δ 8.43 (CH=N) and 3.08 ppm (methyl groups) .
- Table 1 : Common Analytical Data for Sulfonamide Intermediates
| Intermediate | NMR Key Peaks (δ) | LC-MS [M+H] | Yield (%) |
|---|---|---|---|
| Pyrimidinylmethylamine | 3.08 (s, 6H, N(CH)) | 530.4 (calc. 530.3) | 5–90% |
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodology : High-Performance Liquid Chromatography (HPLC) is used to assess purity (>95%), while / NMR and high-resolution mass spectrometry (HRMS) confirm structural integrity. For example, dimethylamino protons appear as singlets near δ 2.92 ppm, and sulfonamide S=O stretches are observed at ~1150 cm in IR .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across structural analogs of this sulfonamide?
- Methodology : Comparative structure-activity relationship (SAR) studies are critical. For instance, replacing the phenyl group with indole or pyridyl moieties (as in surufatinib) alters kinase inhibition profiles. Contradictions in IC values are resolved by evaluating binding modes via molecular docking and X-ray crystallography .
- Table 2 : SAR Trends in Sulfonamide Derivatives
| Modification Site | Biological Activity Change | Rationale |
|---|---|---|
| Pyrimidine C4 substituent | Increased kinase selectivity | Steric and electronic effects from dimethylamino group |
| Sulfonamide aryl group | Enhanced metabolic stability | Trifluoromethyl substitution reduces oxidative metabolism |
Q. How do researchers optimize reaction conditions to address low yields in the final coupling step of this compound?
- Methodology : Screening solvents (e.g., DMF vs. THF), catalysts (e.g., DMAP), and temperatures (0°C to reflux) improves yields. Microwave-assisted synthesis reduces reaction time from 24h to 2h. For example, a 90% yield was achieved for a Schiff base analog using microwave irradiation at 120°C .
Q. What computational methods are used to predict the binding affinity of this compound to target proteins like kinases?
- Methodology : Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model interactions with ATP-binding pockets. Surufatinib analogs showed ΔG values of −9.2 kcal/mol for VEGFR2, correlating with experimental IC values .
Methodological Considerations
- Data Contradictions : Discrepancies in NMR spectra (e.g., splitting patterns) may arise from rotameric equilibria of the sulfonamide group. Variable-temperature NMR or DFT calculations resolve these .
- Experimental Design : For bioactivity assays, use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target engagement, reducing false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
